molecular formula C14H12N2S B12963125 4-(7-Methylbenzo[d]thiazol-2-yl)aniline

4-(7-Methylbenzo[d]thiazol-2-yl)aniline

Katalognummer: B12963125
Molekulargewicht: 240.33 g/mol
InChI-Schlüssel: DWGQSYYQEBSQAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(7-Methylbenzo[d]thiazol-2-yl)aniline is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methylbenzo[d]thiazol-2-yl)aniline typically involves the reaction of 2-aminobenzothiazole with an appropriate aniline derivative. One common method is the coupling of substituted 2-aminobenzothiazoles with N-phenyl anthranilic acid, followed by further reactions to yield the final product . The reaction conditions often include the use of solvents like ethanol or water and catalysts such as piperidine .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(7-Methylbenzo[d]thiazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Wissenschaftliche Forschungsanwendungen

4-(7-Methylbenzo[d]thiazol-2-yl)aniline has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(7-Methylbenzo[d]thiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

4-(7-Methylbenzo[d]thiazol-2-yl)aniline can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.

    6-Methylbenzothiazole: Another derivative with similar biological activities.

    Benzothiazole-2-thiol: Known for its antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Eigenschaften

Molekularformel

C14H12N2S

Molekulargewicht

240.33 g/mol

IUPAC-Name

4-(7-methyl-1,3-benzothiazol-2-yl)aniline

InChI

InChI=1S/C14H12N2S/c1-9-3-2-4-12-13(9)17-14(16-12)10-5-7-11(15)8-6-10/h2-8H,15H2,1H3

InChI-Schlüssel

DWGQSYYQEBSQAN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)N=C(S2)C3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.